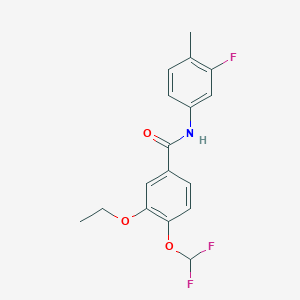
1-methyl-4-nitro-N-(pyrimidin-2-yl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-METHYL-4-NITRO-N-(2-PYRIMIDINYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a pyrazole ring substituted with a nitro group, a pyrimidinyl group, and a carboxamide group, makes it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-NITRO-N-(2-PYRIMIDINYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Substitution with Pyrimidinyl Group: This step involves the reaction of the pyrazole derivative with a pyrimidine compound under suitable conditions.
Formation of Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-METHYL-4-NITRO-N-(2-PYRIMIDINYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the pyrazole ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 1-METHYL-4-NITRO-N-(2-PYRIMIDINYL)-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitro group and pyrimidinyl moiety might play crucial roles in binding to the target sites and exerting the compound’s effects.
相似化合物的比较
Similar Compounds
1-Methyl-3-nitro-1H-pyrazole-4-carboxamide: Similar structure but lacks the pyrimidinyl group.
4-Nitro-1H-pyrazole-3-carboxamide: Similar structure but lacks the methyl and pyrimidinyl groups.
1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-METHYL-4-NITRO-N-(2-PYRIMIDINYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the nitro and pyrimidinyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups in a single molecule can lead to unique interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C9H8N6O3 |
|---|---|
分子量 |
248.20 g/mol |
IUPAC 名称 |
1-methyl-4-nitro-N-pyrimidin-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H8N6O3/c1-14-5-6(15(17)18)7(13-14)8(16)12-9-10-3-2-4-11-9/h2-5H,1H3,(H,10,11,12,16) |
InChI 键 |
UVMQVEYUDZLTJL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC=CC=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-propylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14932228.png)
![2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide](/img/structure/B14932235.png)

![N-{2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B14932254.png)


![1-(2-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B14932267.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide](/img/structure/B14932277.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B14932280.png)
![Methyl 3-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B14932287.png)
![5-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B14932311.png)

![4-{[(4-Methylphenyl)sulfonyl]amino}benzamide](/img/structure/B14932319.png)
![N-(3-fluoro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14932322.png)
